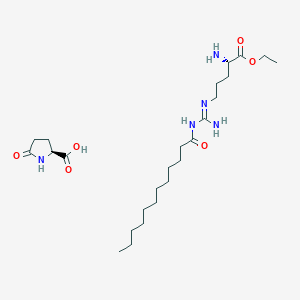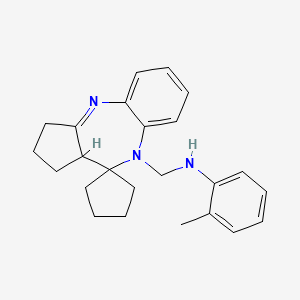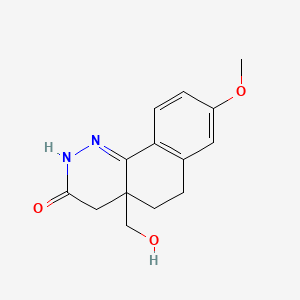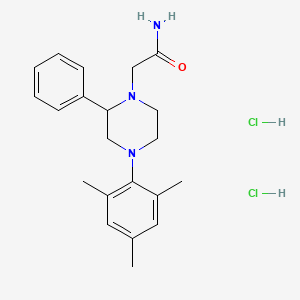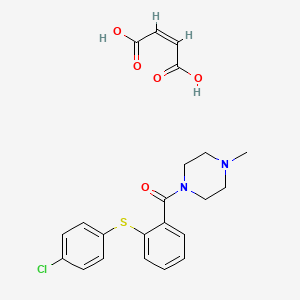
1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate is a complex organic compound with significant potential in various scientific fields. This compound features a benzoyl group attached to a piperazine ring, which is further substituted with a 4-chlorophenylthio group. The hydrogen maleate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with benzoyl chloride in the presence of a base such as triethylamine to form 2-(4-chlorophenylthio)benzoyl chloride.
Piperazine Derivative Formation: The benzoyl chloride intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield 1-(2-(4-chlorophenylthio)benzoyl)-4-methylpiperazine.
Salt Formation: Finally, the product is treated with maleic acid to form the hydrogen maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate undergoes several types of chemical reactions:
Oxidation: The sulfur atom in the 4-chlorophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the 4-chlorophenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-Chlorophenylthio)benzoyl)-4-ethylpiperazine
- 1-(2-(4-Chlorophenylthio)benzoyl)-4-phenylpiperazine
Uniqueness
1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its hydrogen maleate salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
93288-94-9 |
|---|---|
Molecular Formula |
C22H23ClN2O5S |
Molecular Weight |
462.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;[2-(4-chlorophenyl)sulfanylphenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H19ClN2OS.C4H4O4/c1-20-10-12-21(13-11-20)18(22)16-4-2-3-5-17(16)23-15-8-6-14(19)7-9-15;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
JNBRLFVBGRXAOE-BTJKTKAUSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2SC3=CC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2SC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


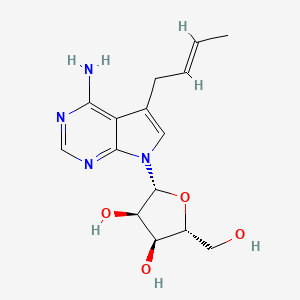
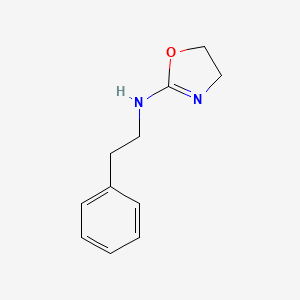
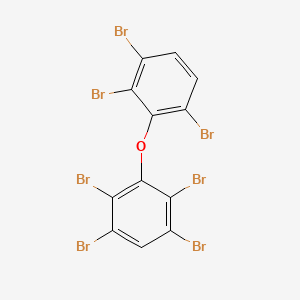
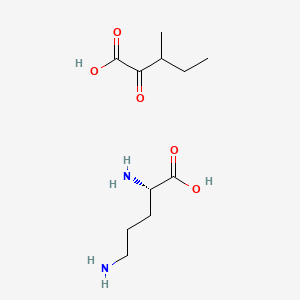
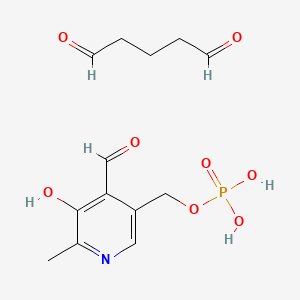
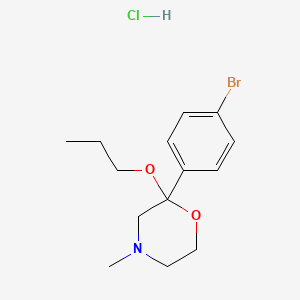
![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)

